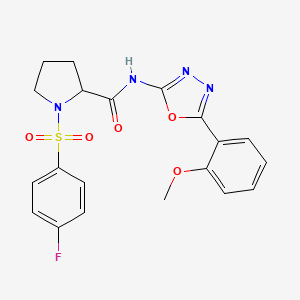
1-((4-fluorophenyl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-fluorophenyl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C20H19FN4O5S and its molecular weight is 446.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((4-fluorophenyl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a sulfonamide group and an oxadiazole moiety. The presence of the 4-fluorophenyl and 2-methoxyphenyl groups contributes to its lipophilicity and potential interaction with various biological targets.
Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems, particularly:
- Serotonin Receptors : The compound may act as a serotonin receptor antagonist, which is significant in the treatment of mood disorders such as anxiety and depression. The structural similarity to serotonin suggests potential agonistic or antagonistic properties at these receptors.
- Anti-inflammatory Activity : Preliminary studies indicate that the compound may possess anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Serotonin Antagonism | Modulation of serotonin receptors | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antitumor Activity | Induction of apoptosis in cancer cells |
Case Studies
- Antitumor Effects : A study investigated the compound's ability to induce apoptosis in various cancer cell lines. Results demonstrated significant cytotoxicity against breast and colon cancer cells, suggesting its potential as an anticancer agent .
- Neuropharmacological Assessment : In animal models, the compound was tested for its effects on anxiety-like behaviors. Results indicated a reduction in anxiety levels, correlating with its activity as a serotonin receptor antagonist.
- Inflammatory Models : The compound was evaluated in models of acute inflammation, showing reduced edema and lower levels of inflammatory markers compared to control groups. This highlights its potential therapeutic use in inflammatory diseases .
Synthesis and Stability
The synthesis of this compound involves multiple steps, including the formation of the pyrrolidine ring and subsequent substitutions to introduce the sulfonyl and oxadiazole functionalities. Crystalline forms have been developed to enhance solubility and stability under various conditions, making it suitable for pharmaceutical applications .
属性
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O5S/c1-29-17-7-3-2-5-15(17)19-23-24-20(30-19)22-18(26)16-6-4-12-25(16)31(27,28)14-10-8-13(21)9-11-14/h2-3,5,7-11,16H,4,6,12H2,1H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGFJXSQHPRLEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














